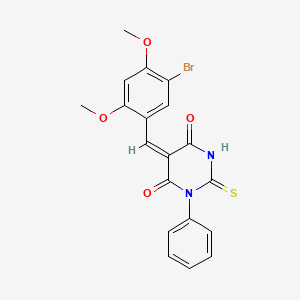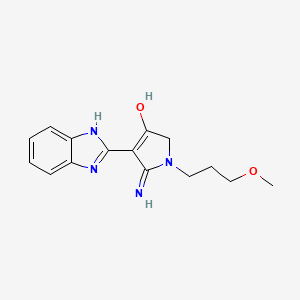![molecular formula C19H22N2O4S B3729095 N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B3729095.png)
N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring (from the acetylphenyl group), a sulfonyl group (-SO2-), and an amide group (CONH2). The presence of these functional groups would influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The sulfonyl group in this compound could potentially undergo various reactions, such as sulfonylation . The amide group could participate in reactions like hydrolysis or condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonyl and amide groups could increase its solubility in polar solvents .作用机制
ADAMTS13 inhibitor works by binding to the catalytic site of ADAMTS13, preventing the enzyme from cleaving vWF. This results in the accumulation of vWF in the bloodstream, which can be cleared by the reticuloendothelial system. ADAMTS13 inhibitor has been shown to be highly specific for ADAMTS13, with minimal cross-reactivity with other metalloprotease enzymes.
Biochemical and Physiological Effects
ADAMTS13 inhibitor has been shown to be highly effective in preventing the formation of blood clots in N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide patients. In clinical trials, ADAMTS13 inhibitor has been shown to significantly reduce the incidence of this compound relapse and improve the overall health of this compound patients. ADAMTS13 inhibitor has also been shown to have minimal side effects, with most patients experiencing only mild to moderate adverse events.
实验室实验的优点和局限性
ADAMTS13 inhibitor has several advantages for lab experiments. It is highly specific for ADAMTS13, making it an ideal tool for studying the role of this enzyme in various physiological and pathological processes. ADAMTS13 inhibitor is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ADAMTS13 inhibitor has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on human health are not well understood. Additionally, ADAMTS13 inhibitor is not suitable for studying the role of other metalloprotease enzymes, as it is highly specific for ADAMTS13.
未来方向
There are several future directions for research on ADAMTS13 inhibitor. One area of research is the development of new and more effective ADAMTS13 inhibitors. Researchers are also investigating the use of ADAMTS13 inhibitor in the treatment of other blood disorders, such as hemolytic uremic syndrome and atypical hemolytic uremic syndrome. Additionally, researchers are studying the role of ADAMTS13 in various physiological and pathological processes, such as inflammation, angiogenesis, and cancer. Overall, ADAMTS13 inhibitor has significant potential for therapeutic applications and further research is needed to fully understand its mechanisms of action and potential benefits.
科学研究应用
ADAMTS13 inhibitor has been extensively studied for its potential therapeutic applications in the treatment of N-(4-acetylphenyl)-3-[(diethylamino)sulfonyl]benzamide. This compound is a rare blood disorder that is characterized by the formation of blood clots in small blood vessels, leading to organ damage and failure. ADAMTS13 inhibitor works by inhibiting the activity of ADAMTS13, a metalloprotease enzyme that is responsible for cleaving von Willebrand factor (vWF) in the bloodstream. In this compound patients, the activity of ADAMTS13 is significantly reduced, leading to the accumulation of vWF and the formation of blood clots. By inhibiting the activity of ADAMTS13, ADAMTS13 inhibitor can prevent the formation of blood clots and improve the overall health of this compound patients.
属性
IUPAC Name |
N-(4-acetylphenyl)-3-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-4-21(5-2)26(24,25)18-8-6-7-16(13-18)19(23)20-17-11-9-15(10-12-17)14(3)22/h6-13H,4-5H2,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSHEYQUMPNBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3,4-dichlorobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729014.png)
![2-[(3-bromobenzyl)thio]-4-ethyl-6-oxo-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B3729019.png)
![N-benzyl-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729024.png)
![N-(3-chloro-4-fluorophenyl)-2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3729039.png)
![2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B3729052.png)
![methyl [(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetate](/img/structure/B3729059.png)

![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-4-methylbenzamide](/img/structure/B3729064.png)
![3-[5-(4-bromophenyl)-2-furyl]-2-cyano-N-(3-ethoxyphenyl)acrylamide](/img/structure/B3729067.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]-N'-(1-methylethylidene)acetohydrazide](/img/structure/B3729069.png)


![3-[(2-chloro-5-{[(4-methoxyphenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3729089.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B3729114.png)